Melittin (free acid) Trifluoroacetate

Vue d'ensemble

Description

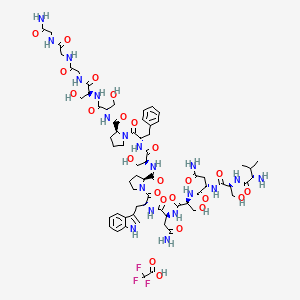

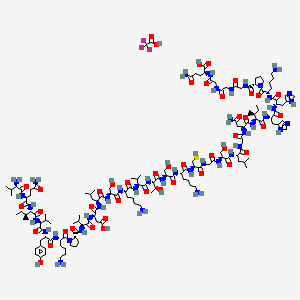

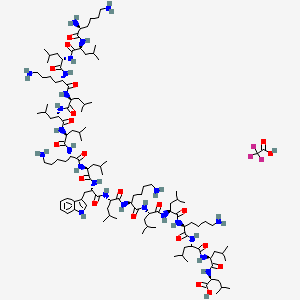

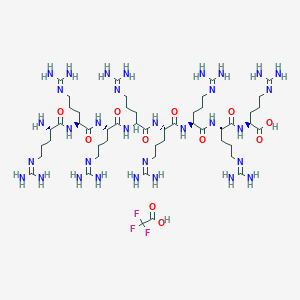

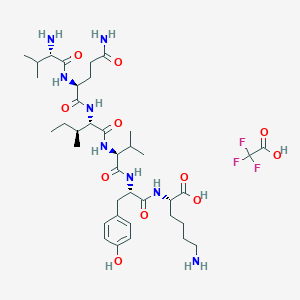

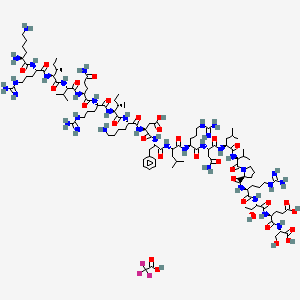

Melittin (free acid) Trifluoroacetate is a compound with the molecular formula C133H229F3N38O34 . It is a major component of bee venom, accounting for about 52% of its dry mass . The peptide has a sequence of GIGAVLKVLTTGLPALISWIKRKRQQ . Melittin has gathered the attention of researchers due to its potential therapeutic applications .

Synthesis Analysis

Melittin has been expressed in Escherichia coli using SUMO fusion technology. The fusion protein was expressed in a soluble form and purified by Ni 2+ -NTA chromatography. After cleavage by the SUMO protease, the sample was purified again, yielding about 25 mg of recombinant Melittin from 1L fermentation culture .Molecular Structure Analysis

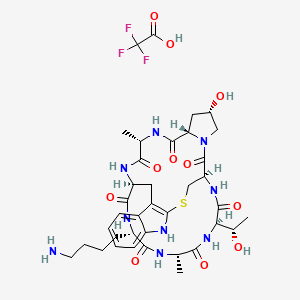

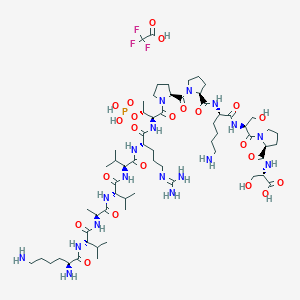

The crystal structure of tetrameric melittin has been determined at 2.8-A resolution by the method of multiple isomorphous replacement, followed by partial atomic refinement at 2.0-A resolution . The melittin monomer contains two alpha-helical regions separated by a non-alpha-helical segment at residues 11 and 12 .Chemical Reactions Analysis

Melittin exhibits membrane insertion behavior, which is a prerequisite and key step for forming transmembrane pores and bacterial killing . The transition of melittin molecules from a membrane surface-binding state to a transmembrane-inserting state involves overcoming a high free-energy barrier .Physical And Chemical Properties Analysis

This compound has a molecular weight of 2961.5 g/mol . It is a cationic amphipathic peptide with a linear α-helix structure .Mécanisme D'action

Target of Action

Melittin, a membrane-active peptide present in bee venom, has been identified as a broad-spectrum antibacterial, anti-biofilm, and potential anti-quorum sensing agent . It primarily targets bacterial cells, altering their morphology and increasing their membrane permeability .

Mode of Action

Melittin interacts with its targets in a concentration-dependent manner . It increases the membrane permeability and intracellular ROS generation in bacteria, leading to bacterial cell death . Furthermore, melittin interacts with LasR receptors through hydrogen bonds, which plays a major role in quorum sensing .

Biochemical Pathways

Melittin affects several biochemical pathways. It inhibits biofilm formation mediated by quorum sensing . It also reduces the production of virulence factors such as pyocyanin, elastase, and rhamnolipid, and inhibits bacterial motility . These actions disrupt the biofilm formation mechanism, making melittin a potent anti-biofilm agent .

Pharmacokinetics

It is known that the antimicrobial activity of melittin derivatives can be increased by 2 to 16 times, and their stability against trypsin and pepsin degradation can be increased by 50 to 80% .

Result of Action

Melittin exhibits a potent direct cell-killing effect. It alters the morphology of bacterial cells, increases their membrane permeability, and generates intracellular ROS, all of which contribute to bacterial cell death . It also inhibits biofilm formation and eradicates mature biofilms .

Action Environment

Avantages Et Limitations Des Expériences En Laboratoire

The use of melittin (free acid) trifluoroacetate in laboratory experiments has several advantages. Melittin is readily available, inexpensive, and easy to synthesize. In addition, melittin is highly stable, making it an ideal compound for use in long-term experiments. However, melittin is toxic and can be lethal if ingested, so it should be handled with caution. In addition, melittin is not water soluble, so it must be dissolved in an organic solvent before use.

Orientations Futures

The future of melittin (free acid) trifluoroacetate is promising. It has been used in a variety of scientific research applications and has demonstrated a variety of biological activities. In the future, melittin may be used as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. In addition, melittin may be used in the development of new drugs and in the study of cell signaling pathways and protein folding. Finally, melittin may be used to investigate the physiological effects of various compounds, such as hormones and neurotransmitters.

Méthodes De Synthèse

Melittin (free acid) trifluoroacetate can be synthesized by a variety of methods, including chemical synthesis, recombinant expression, and solid-phase peptide synthesis. Chemical synthesis involves the use of protected amino acid derivatives, which are then coupled to form the desired peptide. This method is relatively inexpensive and can be used to synthesize large quantities of peptide. Recombinant expression involves the use of a vector to produce the desired peptide. This method is more expensive, but can be used to produce large amounts of peptide in a short amount of time. Solid-phase peptide synthesis involves the use of a solid support to which the desired peptide is attached. This method is useful for synthesizing small amounts of peptide, but is more expensive than chemical synthesis.

Applications De Recherche Scientifique

Melittin (free acid) trifluoroacetate has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs, including antineoplastic drugs, antibiotics, and anti-inflammatory drugs. In addition, melittin has been used to investigate the physiological effects of various compounds, such as hormones, neurotransmitters, and other biologically active molecules. Melittin has also been used in studies of cell signaling pathways, protein folding, and membrane permeability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Melittin (free acid) Trifluoroacetate interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit a broad spectrum of fungal genera by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β-d-glucan synthase, and alterations in fungal gene expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to exhibit cytotoxicity and hemolytic activities . In cancer cells, it has been observed to elicit cytotoxic effects . It also has the ability to disrupt cell cycle, inhibit cell growth, and induce apoptotic/necrotic cell demise through the activation of caspases and matrix metalloproteinases .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is known to insert into cell membranes, a key step for forming transmembrane pores and bacterial killing . This process involves overcoming a high free-energy barrier during the transition of melittin molecules from a membrane surface-binding state to a transmembrane-inserting state .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown extensive hemolysis and cytotoxicity activities . Treatment of infected mice with repeated sub-lethal doses of melittin displayed no beneficial effect on their survival and peritoneal bacterial loads .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment of infected mice with repeated sub-lethal doses of melittin (2.4 mg/kg) displayed no beneficial effect on their survival and peritoneal bacterial loads .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to trigger inhibition of HDAC2, suggesting its potential as a treatment against HCC . It can also induce autophagy in HepG2 cells, activating the mitochondrial apoptotic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown that in MDA-MD-231 cells, melittin in a complex with graphene is transported to cells via caveolin-dependent endocytosis .

Subcellular Localization

The subcellular localization of this compound has been studied. In vitro fluorescence imaging of DapAMCA-labeled melittin in cancer cells demonstrated high membrane-penetrating activity, with strong nuclear and nucleolar localization ability .

Propriétés

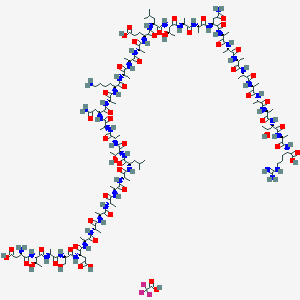

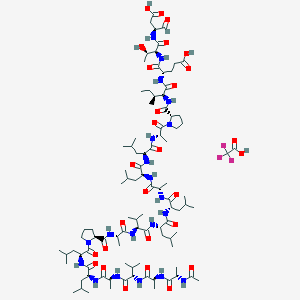

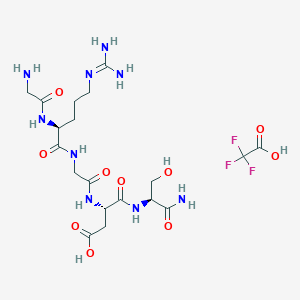

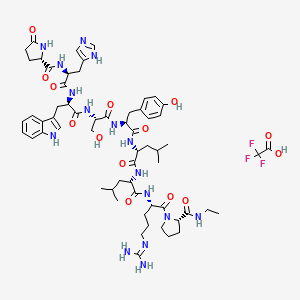

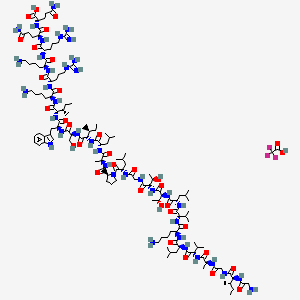

IUPAC Name |

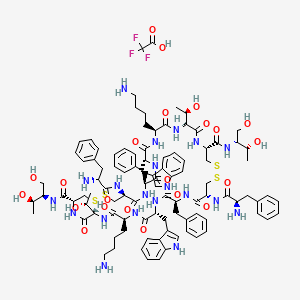

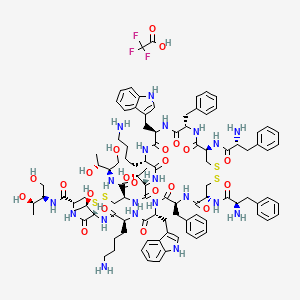

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H228N38O32.C2HF3O2/c1-23-71(16)102(162-97(175)60-135)121(192)145-62-98(176)147-74(19)108(179)163-100(69(12)13)123(194)159-88(55-65(4)5)115(186)153-83(41-30-33-51-134)114(185)164-101(70(14)15)124(195)160-90(57-67(8)9)117(188)167-106(77(22)172)127(198)168-105(76(21)171)122(193)146-63-99(177)149-92(58-68(10)11)128(199)169-54-36-44-94(169)120(191)148-75(20)107(178)157-89(56-66(6)7)116(187)165-104(73(18)25-3)126(197)161-93(64-170)119(190)158-91(59-78-61-144-80-38-27-26-37-79(78)80)118(189)166-103(72(17)24-2)125(196)155-82(40-29-32-50-133)110(181)152-84(42-34-52-142-130(138)139)111(182)150-81(39-28-31-49-132)109(180)151-85(43-35-53-143-131(140)141)112(183)154-86(45-47-95(136)173)113(184)156-87(129(200)201)46-48-96(137)174;3-2(4,5)1(6)7/h26-27,37-38,61,65-77,81-94,100-106,144,170-172H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,173)(H2,137,174)(H,145,192)(H,146,193)(H,147,176)(H,148,191)(H,149,177)(H,150,182)(H,151,180)(H,152,181)(H,153,186)(H,154,183)(H,155,196)(H,156,184)(H,157,178)(H,158,190)(H,159,194)(H,160,195)(H,161,197)(H,162,175)(H,163,179)(H,164,185)(H,165,187)(H,166,189)(H,167,188)(H,168,198)(H,200,201)(H4,138,139,142)(H4,140,141,143);(H,6,7)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGXIPWPUMTZGN-CTOWXMLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H229F3N38O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2961.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.